Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate
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Overview
Description
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester is a complex organic compound with the molecular formula C14H14N2O3. This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a cyclobutyl ketone and a carboxylic acid methyl ester group further adds to its chemical complexity.
Preparation Methods
The synthesis of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the indazole core can be constructed through a series of reactions involving nitration, reduction, and cyclization. The cyclobutyl ketone group is then introduced via a Friedel-Crafts acylation reaction, followed by esterification to form the final product .
Chemical Reactions Analysis
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at positions activated by electron-withdrawing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ketone group may also play a role in its biological activity by interacting with cellular proteins and affecting signal transduction pathways .
Comparison with Similar Compounds
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carboxylic acid methyl ester: Lacks the cyclobutyl ketone group, which may result in different biological activities.
6-(3-Oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester: Lacks the methyl group on the indazole ring, potentially affecting its chemical reactivity and biological properties.
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid: The absence of the ester group may influence its solubility and reactivity.
These comparisons highlight the unique structural features of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 1-methyl-6-(3-oxocyclobutyl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-16-12-7-8(9-5-10(17)6-9)3-4-11(12)13(15-16)14(18)19-2/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
LGCRIYFQQFHOIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CC(=O)C3)C(=N1)C(=O)OC |
Origin of Product |
United States |
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